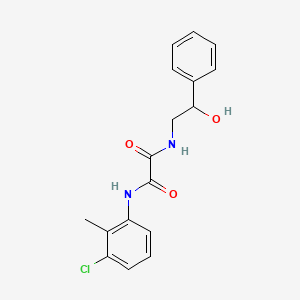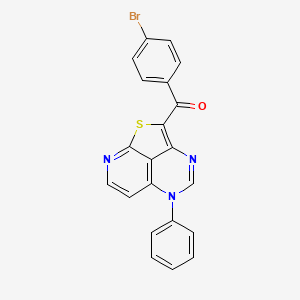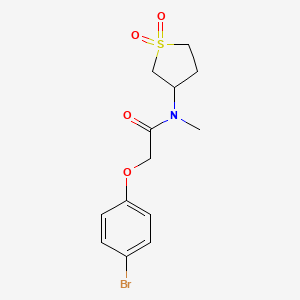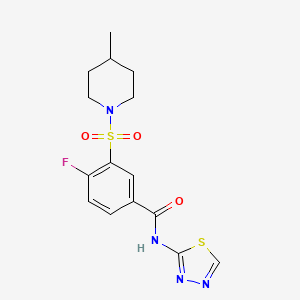![molecular formula C14H19N3O3S B5074286 5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5074286.png)
5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This environmentally benign method involves the tandem formation of C–N and C–O bonds. The reaction starts with easily available starting materials, such as renewable levulinic acid, and proceeds under mild conditions using triethylamine as a base in toluene at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis routes, such as the one-pot cascade synthesis, are likely to be employed to scale up the production. These methods aim to minimize waste and energy consumption while maximizing yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[740
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or understanding biological pathways.
Medicine: The compound might be investigated for its therapeutic potential, including its ability to interact with specific molecular targets.
Industry: Its chemical properties could be utilized in the development of new materials or industrial processes.
Mécanisme D'action
The mechanism by which 5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one
Uniqueness
What sets 5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one apart from similar compounds is its specific combination of functional groups and its unique tricyclic structure
Propriétés
IUPAC Name |
5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-14(2)6-8-9(7-20-14)21-12-10(8)11(19)16-13(17-12)15-4-3-5-18/h18H,3-7H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRILEXCPYLXTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)NCCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5074218.png)
![5-cyclohexyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5074220.png)
![N-[(8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]propanamide](/img/structure/B5074228.png)

![2-methyl-5-{4-[4-(4-morpholinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5074251.png)

![3-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5074255.png)
![4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B5074258.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B5074282.png)

![N-{3-[(1,3-DIOXO-2-PHENYLISOINDOL-5-YL)OXY]PHENYL}-2-PHENOXYACETAMIDE](/img/structure/B5074299.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5074301.png)

